![molecular formula C15H14FN5O B5544638 8-fluoro-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-2-quinolinecarboxamide](/img/structure/B5544638.png)
8-fluoro-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-2-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-fluoro-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-2-quinolinecarboxamide is a useful research compound. Its molecular formula is C15H14FN5O and its molecular weight is 299.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.11823825 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescence and Binding Properties
- Quinoline-Containing Calixarene Fluoroionophores : The study by Casnati et al. (2003) examines the binding properties of quinoline fluorophores, revealing their efficiency as fluoroionophores with selectivity for sodium and strontium ions. This research provides insights into the use of quinoline derivatives in fluorescence-based ion detection and coordination chemistry (Casnati et al., 2003).
Antiproliferative Activity and DNA/RNA Binding
- Antiproliferative Activity and DNA/RNA Binding of Benzimidazoquinolines : Meščić Macan et al. (2019) synthesized and evaluated benzimidazoquinolines with triazolyl substitutions, highlighting their potential as antitumor agents. The research indicates their DNA/RNA binding affinities and intercalation as a binding mode, contributing to understanding their antiproliferative mechanisms (Meščić Macan et al., 2019).
Antibacterial Activity
- Novel Antibacterial 8-Chloroquinolone : Kuramoto et al. (2003) focused on the antibacterial properties of a novel quinolone derivative, revealing its potent activities against both Gram-positive and Gram-negative bacteria. This study contributes to the field of antibiotic research, especially in the context of drug-resistant bacterial strains (Kuramoto et al., 2003).
Self-Assembly and Structural Analysis
- Self-Association of Aromatic Oligoamide Foldamers : Shang et al. (2014) investigated the self-association properties of oligoamide foldamers containing quinolinecarboxylic acid. This research is significant in the context of molecular self-assembly and the design of complex molecular structures (Shang et al., 2014).
Anticancer Activity
- Synthesis and Anticancer Activity of Triazoloquinolines : Reddy et al. (2015) synthesized a series of triazoloquinoline derivatives, evaluating their anticancer activity. Their findings provide valuable information on the potential use of these compounds in cancer treatment (Reddy et al., 2015).
Microfiber Formation
- Twisted Helical Microfibers by Hierarchical Self‐Assembly : Gan et al. (2013) explored the self-assembly of aromatic oligoamide foldamers into twisted helical microfibers, contributing to the understanding of molecular assembly and the development of novel material structures (Gan et al., 2013).
Antimycobacterial Evaluation
- Novel Ofloxacin Derivatives and Antimycobacterial Evaluation : Dinakaran et al. (2008) synthesized and evaluated novel quinoline derivatives for their antimycobacterial activities, offering insights into the development of new treatments against mycobacterial infections (Dinakaran et al., 2008).
Radioligand Visualization
- Labeling and Evaluation of Quinoline-2-Carboxamides : Matarrese et al. (2001) focused on synthesizing and evaluating quinoline-2-carboxamide derivatives as radioligands. This research is significant in the field of medical imaging, particularly for noninvasive assessments with PET scans (Matarrese et al., 2001).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-fluoro-N-[3-(triazol-1-yl)propyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O/c16-12-4-1-3-11-5-6-13(19-14(11)12)15(22)17-7-2-9-21-10-8-18-20-21/h1,3-6,8,10H,2,7,9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIRHQGMXNMTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2)C(=O)NCCCN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)
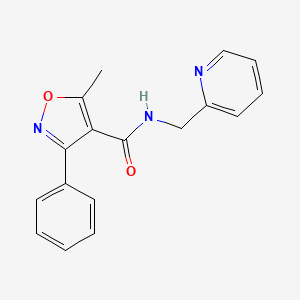
![3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)
![(NE)-N-[(3-chloro-4-phenylmethoxyphenyl)methylidene]hydroxylamine](/img/structure/B5544581.png)
![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)
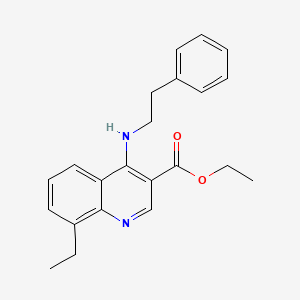
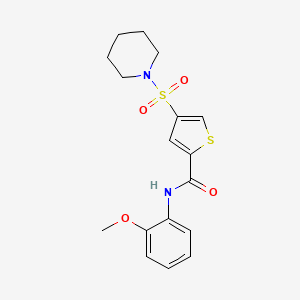
![5-methyl-1'-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5544608.png)
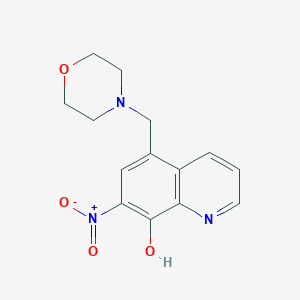
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide](/img/structure/B5544613.png)
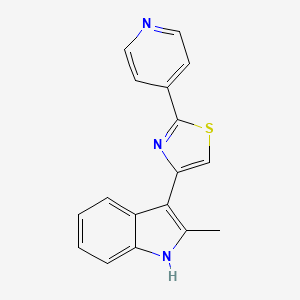
![N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-1,2,4-triazol-1-yl]-N-(1,2-oxazol-5-ylmethyl)acetamide](/img/structure/B5544632.png)
![N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544646.png)
![N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5544651.png)
